molecular formula C11H16N2O B14724134 N-[4-(Dimethylamino)phenyl]-N-methylacetamide CAS No. 5369-36-8

N-[4-(Dimethylamino)phenyl]-N-methylacetamide

Cat. No.: B14724134
CAS No.: 5369-36-8
M. Wt: 192.26 g/mol
InChI Key: XZKXXWPRXPQCBX-UHFFFAOYSA-N
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Description

N-[4-(Dimethylamino)phenyl]-N-methylacetamide is an organic compound that belongs to the class of amides. It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to an acetamide group. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Dimethylamino)phenyl]-N-methylacetamide typically involves the reaction of 4-(dimethylamino)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-(Dimethylamino)aniline+Acetic AnhydrideThis compound+Acetic Acid\text{4-(Dimethylamino)aniline} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} 4-(Dimethylamino)aniline+Acetic Anhydride→this compound+Acetic Acid

The reaction is usually conducted at a temperature range of 50-60°C, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Dimethylamino)phenyl]-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

N-[4-(Dimethylamino)phenyl]-N-methylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is employed in biochemical assays and as a fluorescent probe in imaging studies.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[4-(Dimethylamino)phenyl]-N-methylacetamide involves its interaction with specific molecular targets. The dimethylamino group enhances its ability to participate in electron transfer reactions, making it an effective reagent in various chemical processes. The compound can also interact with biological macromolecules, influencing their structure and function through non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylaniline: Similar in structure but lacks the acetamide group.

    N,N-Dimethylacetamide: Contains the acetamide group but lacks the dimethylamino phenyl ring.

    4-Dimethylaminobenzaldehyde: Contains the dimethylamino phenyl ring but has an aldehyde group instead of an acetamide group.

Uniqueness

N-[4-(Dimethylamino)phenyl]-N-methylacetamide is unique due to the presence of both the dimethylamino group and the acetamide group, which confer distinct chemical properties and reactivity. This combination allows it to participate in a broader range of chemical reactions and applications compared to its similar compounds.

Properties

CAS No.

5369-36-8

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

N-[4-(dimethylamino)phenyl]-N-methylacetamide

InChI

InChI=1S/C11H16N2O/c1-9(14)13(4)11-7-5-10(6-8-11)12(2)3/h5-8H,1-4H3

InChI Key

XZKXXWPRXPQCBX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)N(C)C

Origin of Product

United States

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